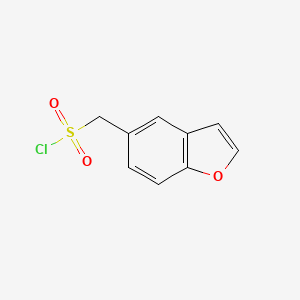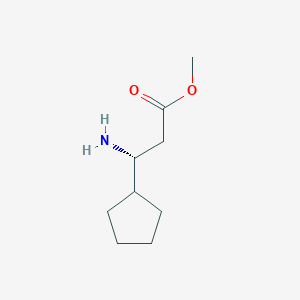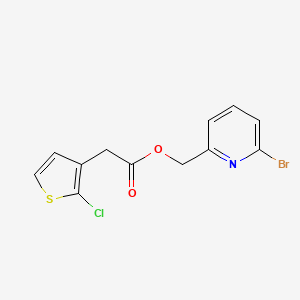
(6-Bromopyridin-2-yl)methyl2-(2-chlorothiophen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate: is an organic compound that features a pyridine ring substituted with a bromine atom at the 6th position and a thiophene ring substituted with a chlorine atom at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate typically involves a multi-step process:
Formation of the Pyridine Derivative: The starting material, 6-bromopyridine, is reacted with a suitable alkylating agent to introduce the methyl group at the 2nd position.
Formation of the Thiophene Derivative: 2-chlorothiophene is prepared through chlorination of thiophene.
Esterification Reaction: The final step involves the esterification of the pyridine and thiophene derivatives using a suitable esterifying agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Compounds with new functional groups replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of certain biomolecules.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.
Electronics: Its incorporation into electronic materials can enhance the performance of devices like sensors or transistors.
Wirkmechanismus
The mechanism of action of (6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents can form halogen bonds with target molecules, influencing their activity. The ester functional group can undergo hydrolysis, releasing the active components that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
- (6-chloropyridin-2-yl)methyl 2-(2-bromothiophen-3-yl)acetate
- (6-fluoropyridin-2-yl)methyl 2-(2-iodothiophen-3-yl)acetate
- (6-iodopyridin-2-yl)methyl 2-(2-bromothiophen-3-yl)acetate
Uniqueness:
- Halogen Substitution: The specific combination of bromine and chlorine atoms in (6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate provides unique reactivity and interaction profiles compared to other halogenated derivatives.
- Functional Group Positioning: The positioning of the ester group and the halogen atoms influences the compound’s chemical behavior and potential applications.
Eigenschaften
Molekularformel |
C12H9BrClNO2S |
|---|---|
Molekulargewicht |
346.63 g/mol |
IUPAC-Name |
(6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C12H9BrClNO2S/c13-10-3-1-2-9(15-10)7-17-11(16)6-8-4-5-18-12(8)14/h1-5H,6-7H2 |
InChI-Schlüssel |
UXGUJVOJULMJBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)COC(=O)CC2=C(SC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


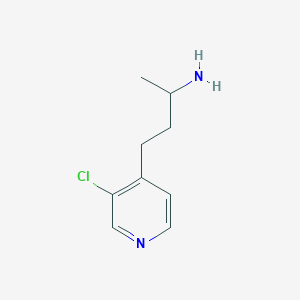


![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)
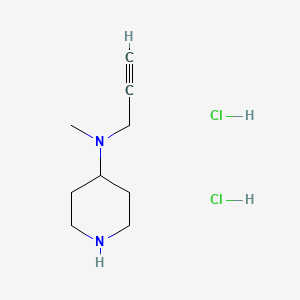


![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
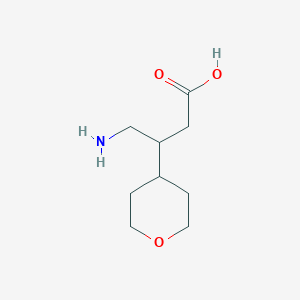

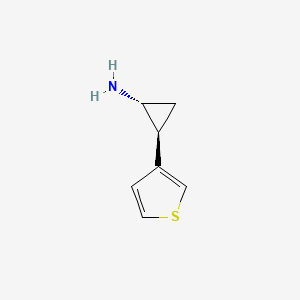
![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)
